Cas no 10141-46-5 (3-(4-Aminophenyl)-1-phenylurea)
3-(4-Aminophenyl)-1-phenylurea Chemical and Physical Properties
Names and Identifiers
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- Urea,N-(4-aminophenyl)-N'-phenyl-
- 1-(4-aminophenyl)-3-phenylurea
- N-(4-AMINOPHENYL)-N''-PHENYLUREA
- N-(4-AMINOPHENYL)-N'-PHENYLUREA
- 1-(4-amino-phenyl)-3-phenyl-urea
- 4-Aminocarbanilide
- AC1L71UO
- AC1Q522Z
- CHEMBL267025
- CTK3J9764
- N-(4-Amino-phenyl)-N'-phenyl-harnstoff
- N-(4-amino-phenyl)-N'-phenyl-urea
- N-4-Aminophenyl-N'-phenylharnstoff
- NSC190807
- SureCN546369
- N-(4-AMINOPHENYL)-N-PHENYLUREA
- 1-(4-aminophenyl)-3-phenyl-urea
- NSC-190807
- Z234854052
- A1-61773
- 3-(4-aminophenyl)-1-phenylurea
- N-(4-Aminophenyl)-N'-phenyl-urea
- 1-(4-aminophenyl)-3-phenyl urea
- DTXSID50307359
- CS-0243758
- 10141-46-5
- Urea, N-(4-aminophenyl)-N'-phenyl-
- AKOS000264075
- MFCD01593571
- SCHEMBL546369
- EN300-26808
- N-(4-AMINOPHENYL)-N/'/'-PHENYLUREA
- 3-(4-Aminophenyl)-1-phenylurea
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- MDL: MFCD01593571
- Inchi: 1S/C13H13N3O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,14H2,(H2,15,16,17)
- InChI Key: OISZIRHDSSOUKW-UHFFFAOYSA-N
- SMILES: O=C(NC1C=CC=CC=1)NC1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 227.10599
- Monoisotopic Mass: 227.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- PSA: 67.15
- LogP: 3.64000
3-(4-Aminophenyl)-1-phenylurea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A616118-10mg |
3-(4-Aminophenyl)-1-phenylurea |
10141-46-5 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A616118-50mg |
3-(4-Aminophenyl)-1-phenylurea |
10141-46-5 | 50mg |
$ 160.00 | 2022-06-08 | ||
| TRC | A616118-100mg |
3-(4-Aminophenyl)-1-phenylurea |
10141-46-5 | 100mg |
$ 250.00 | 2022-06-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314428-50mg |
3-(4-Aminophenyl)-1-phenylurea |
10141-46-5 | 97% | 50mg |
¥2911 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314428-100mg |
3-(4-Aminophenyl)-1-phenylurea |
10141-46-5 | 97% | 100mg |
¥5454 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314428-250mg |
3-(4-Aminophenyl)-1-phenylurea |
10141-46-5 | 97% | 250mg |
¥7257 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314428-500mg |
3-(4-Aminophenyl)-1-phenylurea |
10141-46-5 | 97% | 500mg |
¥12960 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314428-1g |
3-(4-Aminophenyl)-1-phenylurea |
10141-46-5 | 97% | 1g |
¥16578 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314428-2.5g |
3-(4-Aminophenyl)-1-phenylurea |
10141-46-5 | 97% | 2.5g |
¥28126 | 2023-04-17 | |
| Enamine | EN300-26808-0.05g |
3-(4-aminophenyl)-1-phenylurea |
10141-46-5 | 95.0% | 0.05g |
$135.0 | 2025-03-21 |
3-(4-Aminophenyl)-1-phenylurea Suppliers
3-(4-Aminophenyl)-1-phenylurea Related Literature
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Benjamin C. Baker,I. German,Gary C. Stevens,Howard?M. Colquhoun,Wayne Hayes RSC Adv. 2018 8 41445
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Benjamin C. Baker,I. German,Gary C. Stevens,Howard?M. Colquhoun,Wayne Hayes RSC Adv. 2018 8 41445
Additional information on 3-(4-Aminophenyl)-1-phenylurea
Introduction to 3-(4-Aminophenyl)-1-phenylurea (CAS No. 10141-46-5)
3-(4-Aminophenyl)-1-phenylurea, also known by its CAS registry number CAS No. 10141-46-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of ureas, which are widely studied for their diverse applications in drug design, agrochemicals, and materials science. The structure of 3-(4-Aminophenyl)-1-phenylurea consists of a central urea group (-N-C(=O)-N-) flanked by two aromatic rings: one phenyl group attached directly to the urea nitrogen and a 4-amino-substituted phenyl group attached via a methylene bridge (-CH2-) to the other nitrogen of the urea moiety.
Recent advancements in chemical synthesis have enabled researchers to explore the potential of 3-(4-Aminophenyl)-1-phenylurea in various therapeutic areas. For instance, studies have highlighted its potential as a lead compound in the development of anti-inflammatory agents. The presence of the amino group at the para position of one phenyl ring allows for hydrogen bonding interactions, which can enhance the compound's bioavailability and target specificity. This feature has been exploited in designing analogs with improved pharmacokinetic profiles.
The synthesis of 3-(4-Aminophenyl)-1-phenylurea typically involves a two-step process: first, the preparation of an appropriate isocyanate intermediate, followed by nucleophilic attack by an amine. Recent research has focused on optimizing this synthesis pathway to improve yield and purity. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high product quality. Such innovations are critical for scaling up production for preclinical and clinical studies.
In terms of applications, 3-(4-Aminophenyl)-1-phenylurea has shown promise in the field of medicinal chemistry as a building block for constructing bioactive molecules. Its structure provides a versatile platform for further functionalization, allowing chemists to introduce additional substituents that can modulate activity against specific biological targets. For instance, derivatives of this compound have been investigated for their ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore its potential as a starting point for developing novel anti-inflammatory drugs.
Beyond its therapeutic applications, 3-(4-Aminophenyl)-1-phenylurea has also found utility in materials science. Its ability to form stable hydrogen bonds makes it a candidate for use in self-healing polymers and stimuli-responsive materials. Recent studies have demonstrated that incorporating this compound into polymer networks can enhance their mechanical properties and responsiveness to external stimuli, such as temperature or pH changes.
From a toxicological perspective, 3-(4-Aminophenyl)-1-phenylurea has undergone preliminary safety assessments to evaluate its potential risks. Acute toxicity studies in rodents have indicated that it exhibits low toxicity at typical doses, suggesting that it may be suitable for further development as a pharmaceutical agent. However, long-term toxicity studies are still required to fully understand its safety profile.
In conclusion, 3-(4-Aminophenyl)-1-phenylurea (CAS No. 10141-46-5) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and versatile chemistry make it an attractive target for both academic research and industrial development. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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